(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a complex organic compound that belongs to the class of naphthothiazole derivatives. This compound is characterized by its unique structure, which includes a naphthothiazole core and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-18-13-9-8-10-4-2-3-5-12(10)14(13)20-16(18)17-15(19)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSVNSWAAJKGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylnaphtho[2,1-d]thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the thiazole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylnaphtho[1,2-d]thiazole
- Naphtho[2,1-d]oxazole
- Benzofuran derivatives
Uniqueness
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide stands out due to its combination of a naphthothiazole core with a cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by a naphthothiazole ring system fused with a cyclopropanecarboxamide moiety. This specific arrangement is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃OS |
| Molecular Weight | 309.39 g/mol |
| CAS Number | 941896-38-4 |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Recent studies have indicated that (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide exhibits promising antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is hypothesized to involve the inhibition of bacterial growth and biofilm formation, though further research is needed to elucidate the exact pathways involved in its antimicrobial effects.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
In vitro studies have demonstrated that (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can significantly reduce the viability of various cancer cell lines, making it a candidate for further therapeutic exploration.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition: Binding to enzymes involved in critical metabolic pathways.
- Receptor Modulation: Altering the activity of receptors that regulate cellular processes.
Case Studies
-
Antimicrobial Efficacy Study:
- A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The results indicated a significant reduction in biofilm formation compared to controls.
-
Anticancer Activity Assessment:
- In a cell culture experiment involving human breast cancer cells (MCF-7), treatment with (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
